molecular formula C13H14O2 B13564213 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde

Cat. No.: B13564213
M. Wt: 202.25 g/mol
InChI Key: JUFKAQRJLLXXQW-UHFFFAOYSA-N
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Description

5-Phenyl-3-oxabicyclo[311]heptane-1-carbaldehyde is a bicyclic organic compound characterized by a unique structure that includes a phenyl group and an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted cyclopropanes with aldehydes in the presence of a catalyst. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The phenyl group and the oxabicycloheptane ring system can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and reactions. The phenyl group and oxabicycloheptane ring system play crucial roles in these interactions, contributing to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
  • 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-ol

Comparison

Compared to similar compounds, 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. The presence of the phenyl group and the oxabicycloheptane ring system also contributes to its unique properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carbaldehyde

InChI

InChI=1S/C13H14O2/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2

InChI Key

JUFKAQRJLLXXQW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(COC2)C3=CC=CC=C3)C=O

Origin of Product

United States

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